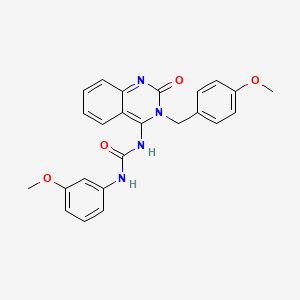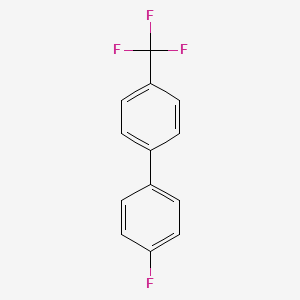
4'-Fluoro-4-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the introduction of fluorine and trifluoromethyl groups into a biphenyl scaffold. One common method is the direct fluorination of biphenyl derivatives using fluorinating agents such as Selectfluor®. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide under photoredox conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Fluorinating Agents: Selectfluor®, N-fluorobenzenesulfonimide.
Trifluoromethylation Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonates.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substituted Biphenyls: Products with various functional groups replacing the fluorine or trifluoromethyl groups.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with hydrogen replacing the fluorine or trifluoromethyl groups.
Scientific Research Applications
4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These interactions can influence the compound’s binding affinity, stability, and reactivity. The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s ability to participate in various chemical reactions, while the fluorine atom can affect the compound’s overall polarity and bioavailability .
Comparison with Similar Compounds
- 4-Fluoro-4’-(trifluoromethyl)proline
- 4-Fluoro-4’-(trifluoromethyl)aniline
- 4-Fluoro-4’-(trifluoromethyl)benzene
Comparison: 4-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides a rigid and planar framework. This structural feature distinguishes it from other similar compounds, which may have different core structures or additional functional groups. The presence of both fluorine and trifluoromethyl groups enhances its chemical stability and reactivity compared to compounds with only one of these groups .
Properties
Molecular Formula |
C13H8F4 |
|---|---|
Molecular Weight |
240.20 g/mol |
IUPAC Name |
1-fluoro-4-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8F4/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H |
InChI Key |
VBYPCJIAVPFBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B14119982.png)
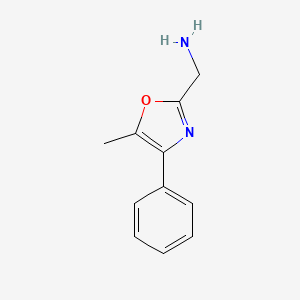
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
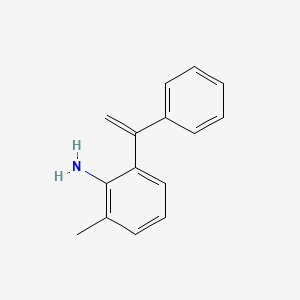
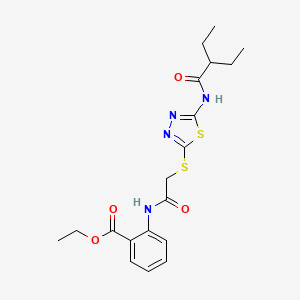
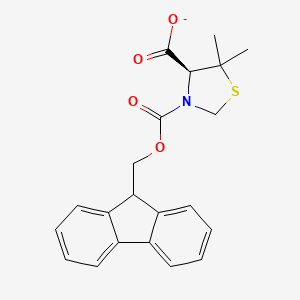
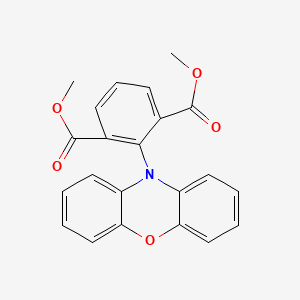

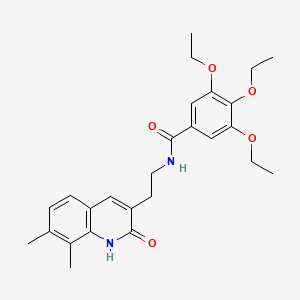

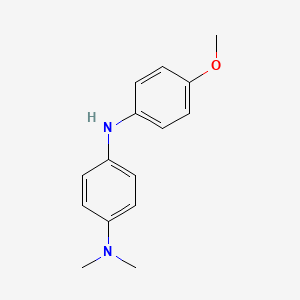
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120069.png)
